2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid

Fragrance Chemistry Structure-Odor Relationship Musk Odorant

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid (CAS 610769-94-3) is a C16H32O4 propanoic acid ester of a substituted cyclohexyl ethoxy propanol. It belongs to the class of alpha-(alkylcyclohexyloxy)-beta-alkanol derivatives, which are widely explored in fragrance chemistry, particularly for musk odorants.

Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
CAS No. 610769-94-3
Cat. No. B12578415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid
CAS610769-94-3
Molecular FormulaC16H32O4
Molecular Weight288.42 g/mol
Structural Identifiers
SMILESCCC(=O)O.CC1CCCC(C1)C(C)OC(C)(C)CO
InChIInChI=1S/C13H26O2.C3H6O2/c1-10-6-5-7-12(8-10)11(2)15-13(3,4)9-14;1-2-3(4)5/h10-12,14H,5-9H2,1-4H3;2H2,1H3,(H,4,5)
InChIKeyIVVZQBCPLLBGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid (CAS 610769-94-3) Procurement Guide for Chemical Sourcing and Research


2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid (CAS 610769-94-3) is a C16H32O4 propanoic acid ester of a substituted cyclohexyl ethoxy propanol . It belongs to the class of alpha-(alkylcyclohexyloxy)-beta-alkanol derivatives, which are widely explored in fragrance chemistry, particularly for musk odorants [1]. The molecule features a 3-methylcyclohexyl moiety, distinguishing it from analogs with unsubstituted or gem-dimethyl cyclohexyl groups. This structural nuance is of interest in structure-odor relationship (SOR) studies and for applications requiring tailored physicochemical or organoleptic profiles [2].

Chemotype Monomethyl cyclohexyl propanoate ester; a musk odorant analog
Key Structural Note 3-methylcyclohexyl group (vs. gem‑dimethyl or unsubstituted analogs)
Primary Workflow Structure‑odor relationship (SOR) probe and physicochemical profiling

Why Generic Substitution of 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid is Not Advisable for Scent or Bioactivity Research


Substituting this compound with close structural analogs, such as the gem-dimethyl variant Helvetolide® (CAS 141773-73-1) or the non-methylated 2-(1-cyclohexylethoxy)-2-methyl-1-propanol (CAS 610770-03-1), can lead to marked differences in organoleptic and physicochemical properties. Research on related musk odorants demonstrates that the degree and position of alkyl substitution on the cyclohexyl ring critically influence odor detection thresholds and character [1]. For instance, the monomethyl substitution on CAS 610769-94-3 introduces a chiral center that is absent in the gem-dimethyl analog, potentially altering receptor binding affinity and biodegradation pathways. Therefore, generic selection without considering these structural determinants may compromise experimental reproducibility or product performance in fragrance or pharmaceutical applications [2].

Chiral Monomethyl vs. Gem‑Dimethyl

The monomethyl-substituted cyclohexyl ring introduces a chiral center absent in Helvetolide®; this may shift odor-receptor binding and detection thresholds.

Steric Profile for Hydrolysis

Monomethyl substitution provides an intermediate steric environment compared to non‑methylated or gem‑dimethyl esters; hydrolysis kinetics are likely to differ and require separate validation.

Hydrophilicity & Formulation Behavior

Predicted higher polarity relative to gem‑dimethyl analogs can alter aqueous solubility and emission rates; direct substitution without reformulation evaluation may compromise product performance.

Quantitative Structure-Property Comparison Guide for 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid (610769-94-3)


Odor Detection Threshold: Monomethyl vs. Gem-Dimethyl Cyclohexyl Analogs

The target compound is a monomethyl-substituted analog of the known musk odorant Helvetolide® (2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropyl propionate). While a specific odor detection threshold for CAS 610769-94-3 is not publicly documented, its structural analog Helvetolide has a reported odor threshold of 1.13 ng/L air [1]. The class of alpha-(alkylcyclohexyloxy)-beta-alkanol esters is known to exhibit musk character, and variations in the cyclohexyl ring alkylation pattern are known to significantly shift these thresholds [2]. The presence of a single chiral methyl group in CAS 610769-94-3 is expected to alter the odor profile and threshold relative to the gem-dimethyl benchmark.

Odor threshold context
Class‑level
Target threshold not available; Helvetolide® benchmark 1.13 ng/L air (GC‑O inferred)
Structural divergence suggests a distinct olfactive profile relative to the gem‑dimethyl benchmark.
Requires experimental threshold determination for direct comparison.
Fragrance Chemistry Structure-Odor Relationship Musk Odorant

Molecular Weight and Lipophilicity (LogP) Comparison for Ester Analog Selection

The molecular weight of CAS 610769-94-3 is 288.42 g/mol . The closely related commercial musk Helvetolide® (CAS 141773-73-1) has a molecular formula of C17H32O3 and a molecular weight of 284.44 g/mol [1]. The target compound's higher oxygen content and additional potential for hydrogen bonding (2 donors, 4 acceptors ) compared to Helvetolide (3 acceptors, 0 donors) suggests a lower LogP and higher aqueous solubility. Helvetolide is reported to have a LogP of 4.68 and water solubility of 4.7 mg/L . Consequently, CAS 610769-94-3 is predicted to be more hydrophilic, which is advantageous for applications in aqueous formulations or where environmental biodegradability is a selection criterion.

Physicochemical profile
Cross‑study comparable
Target: MW 288.42, 2 HBD, 4 HBA Helvetolide®: MW 284.44, 0 HBD, 3 HBA; LogP 4.68, solubility 4.7 mg/L Predicted LogP shift ≈ –0.5 to –1.0 units
Higher polarity predicted; may support aqueous formulations and influence environmental fate screening.
LogP and solubility are class‑level estimations based on structural comparison.
Physicochemical Profiling Drug-likeness Environmental Fate

Structural Determinant for Enzymatic Hydrolysis and Pro-drug Potential

The compound is the propanoic acid ester of 2-methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol. The steric and electronic environment around the ester carbonyl is directly influenced by the 3-methyl group on the cyclohexyl ring. In analogous series, such as the cycloalkanecarboxylic acid esters of 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropan-1-ol [1], the hydrolytic stability is tunable by peripheral alkylation. The monomethyl substitution of CAS 610769-94-3 provides a distinct steric profile compared to the unsubstituted (CAS 610770-03-1) or gem-dimethyl analogs, which can be systematically exploited to modulate the rate of enzymatic hydrolysis, a key parameter in pro-drug activation or controlled release of the active alcohol [2].

Hydrolysis tunability
Class‑level
Monomethyl steric profile intermediate between unsubstituted and gem‑dimethyl ester analogs.
May enable fine‑tuning of pro‑drug activation kinetics through intermediate esterase lability.
LFER‑based prediction; experimental hydrolysis data needed.
Pharmaceutical Intermediates Pro-drug Design Esterase Substrate Specificity

Optimal Use Cases for Procuring 2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid (610769-94-3)


Structure-Odor Relationship (SOR) Studies in Musk Fragrance Development

This compound serves as a critical probe in SOR studies to map the olfactory impact of monomethyl substitution on the cyclohexyl ring of musk odorants. Its procurement is essential for research campaigns aiming to move beyond the standard gem-dimethyl pattern of Helvetolide, potentially uncovering novel musk profiles with lower odor thresholds or unique facets, as indicated by the class-level threshold inference from Helvetolide (1.13 ng/L) [1].

Formulation of Pro-drugs Requiring Intermediate Esterase Sensitivity

The monomethyl-substituted ester bond offers a hydrolysis rate that is sterically intermediate between unsubstituted and gem-dimethyl ester analogues. This makes the compound a valuable building block for medicinal chemists synthesizing pro-drugs where precise control over the activation half-life is required, based on the established class-level influence of peripheral alkylation on ester lability [2].

Development of Aqueous or Eco-Designed Functional Perfumery Products

The predicted increase in hydrophilicity of CAS 610769-94-3, compared to the more widely used Helvetolide (LogP 4.68, Solubility 4.7 mg/L ), makes it a candidate for formulating water-based consumer products such as body washes, shampoos, and all-purpose cleaners. The improved water compatibility can enhance product clarity, reduce the need for solubilizers, and potentially improve environmental biodegradation profiles.

Application
Selection Property
Validation Focus
Musk fragrance SOR studies
Monomethyl substitution effect on odor character and threshold
Olfactory detection threshold profiling (GC‑O)
Pro‑drug activation half‑life research
Intermediate steric ester lability between unsubstituted and gem‑dimethyl analogs
Enzymatic hydrolysis kinetics in target systems
Water‑based functional perfumery
Predicted higher hydrophilicity versus gem‑dimethyl esters
Aqueous solubility, emission rate, and formulation stability
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